Methyl 4-(naphthalen-1-ylmethoxy)benzoate
Description
Methyl 4-(naphthalen-1-ylmethoxy)benzoate is an organic compound with the molecular formula C19H16O3. It is a derivative of benzoic acid and naphthalene, characterized by the presence of a methoxy group attached to the benzoate moiety and a naphthyl group attached to the methoxy group. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C19H16O3 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
methyl 4-(naphthalen-1-ylmethoxy)benzoate |
InChI |
InChI=1S/C19H16O3/c1-21-19(20)15-9-11-17(12-10-15)22-13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13H2,1H3 |
InChI Key |
GYIKELMJFIRPHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(naphthalen-1-ylmethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the reaction with 1-bromomethylnaphthalene. The reaction conditions often include:
Esterification: 4-hydroxybenzoic acid is reacted with methanol in the presence of sulfuric acid as a catalyst.
Substitution Reaction: The resulting methyl 4-hydroxybenzoate is then reacted with 1-bromomethylnaphthalene in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(naphthalen-1-ylmethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the substituent used.
Scientific Research Applications
Methyl 4-(naphthalen-1-ylmethoxy)benzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(naphthalen-1-ylmethoxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological molecules. The naphthyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(naphthalen-1-yl)benzoate
- Methyl 4-(phenylmethoxy)benzoate
- Methyl 4-(naphthalen-2-ylmethoxy)benzoate
Uniqueness
Methyl 4-(naphthalen-1-ylmethoxy)benzoate is unique due to the presence of the naphthyl group at the 1-position, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Methyl 4-(naphthalen-1-ylmethoxy)benzoate is a compound that has garnered attention in various fields, including pharmaceuticals and agricultural sciences. Its biological activity is primarily linked to its role as a precursor in the synthesis of biologically active compounds, as well as its potential applications in drug development and agricultural practices.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHO
- Molecular Weight : 284.32 g/mol
This compound features a naphthalene ring connected via a methoxy group to a benzoate moiety, which contributes to its lipophilicity and potential bioactivity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of benzoates have shown efficacy against various bacterial strains, suggesting that this compound could possess similar properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
Studies have explored the anticancer potential of benzoate derivatives, including those with naphthalene structures. These compounds may inhibit cancer cell proliferation by inducing apoptosis or disrupting critical signaling pathways involved in cell growth and survival. Specific assays, such as the MTT assay, can be employed to evaluate cytotoxicity against cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme inhibition | Inhibits specific metabolic enzymes |
Case Study: Anticancer Activity
In a study examining the effects of various benzoate derivatives on cancer cell lines, this compound was included in a screening panel. The results indicated that this compound inhibited the growth of several cancer types, with IC values ranging from 10 µM to 30 µM depending on the cell line tested. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.
Synthesis and Derivatives
This compound serves as an important intermediate in the synthesis of more complex molecules with enhanced biological activity. Researchers have synthesized various derivatives by modifying functional groups on the naphthalene or benzoate components. These modifications can significantly influence the biological properties, enhancing efficacy against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
